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molecular formula C7H6N2O2S2 B8677166 2-(Methylsulfonyl)thiazolo[5,4-b]pyridine

2-(Methylsulfonyl)thiazolo[5,4-b]pyridine

Cat. No. B8677166
M. Wt: 214.3 g/mol
InChI Key: ZUSIIAIBKMYAOF-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

To a stirred, room temperature solution of 2-(methylthio)thiazolo[5,4-b]pyridine (182 mg, 1.0 mmol) in acetic acid (10 mL) was added a solution of potassium permanganate (47.3 mg, 0.3 mmol) in water (6 mL) dropwise. The reaction mixture was stirred at room temperature for 16 h. LCMS showed incomplete conversion. Additional KMnO4 (158 mg) was mixed in and stirred for another 5 h. LCMS showed complete conversion. The reaction mixture was quenched with aqueous sodium sulfite. The resulting mixture was vigorously stirred at room temperature overnight. The resulting solution was partitioned between EtOAc and saturated Na2CO3. The aqueous layer was extracted with ethyl acetate, dried (Na2SO4), and concentrated. To the residue was added aq. Na2CO3 until the pH reaches 7. The precipitate formed was collected by filtration, dried to give 2-(methylsulfonyl)thiazolo[5,4-b]pyridine (43 mg, 0.201 mmol, 20.10% yield) as a tan solid. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 3.42 (s, 3 H) 7.62 (dd, J=8.40, 4.60 Hz, 1 H) 8.47 (dd, J=8.33, 1.46 Hz, 1 H) 8.75-8.84 (m, 1H). EST (M+1) 214.9.
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
47.3 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
158 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:4][C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][N:6]=2.[Mn]([O-])(=O)(=O)=[O:13].[K+].[OH2:18]>C(O)(=O)C>[CH3:1][S:2]([C:3]1[S:4][C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][N:6]=2)(=[O:13])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
182 mg
Type
reactant
Smiles
CSC=1SC2=NC=CC=C2N1
Name
Quantity
47.3 mg
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
6 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
158 mg
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous sodium sulfite
STIRRING
Type
STIRRING
Details
The resulting mixture was vigorously stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting solution was partitioned between EtOAc and saturated Na2CO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the residue was added aq. Na2CO3 until the pH
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CS(=O)(=O)C=1SC2=NC=CC=C2N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.201 mmol
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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